

A Comparative Analysis of the Inotropic Effects of OR-1855 and Levosimendan

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inotropic properties of Levosimendan and its metabolic precursor, **OR-1855**. The information presented is based on available experimental data to assist researchers in understanding the distinct pharmacological profiles of these compounds.

Executive Summary

Levosimendan is a well-characterized inotropic agent employed in the treatment of acutely decompensated heart failure. Its therapeutic effects are primarily attributed to its action as a calcium sensitizer. The metabolism of Levosimendan involves the formation of an intermediate metabolite, **OR-1855**, which is subsequently converted to the active metabolite, **OR-1896**. A critical point of differentiation is that while Levosimendan and its active metabolite **OR-1896** exhibit positive inotropic effects, experimental evidence strongly indicates that **OR-1855** is hemodynamically inactive.

Mechanism of Action

Levosimendan exerts its inotropic and vasodilatory effects through a multi-faceted mechanism:

• Calcium Sensitization: Levosimendan binds to cardiac troponin C in a calcium-dependent manner.[1][2] This sensitizes the myofilaments to calcium, enhancing cardiac contractility without a significant increase in intracellular calcium concentration.[3][4] This mechanism is



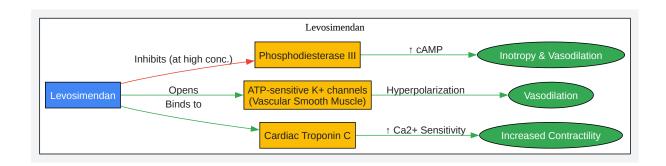
thought to contribute to its favorable energy profile, as it does not increase myocardial oxygen consumption.[1][5]

- Vasodilation: Levosimendan induces vasodilation by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[1][3][5] This leads to a reduction in both preload and afterload, further improving cardiac output.
- Phosphodiesterase (PDE) III Inhibition: At higher concentrations, Levosimendan can act as a selective PDE-III inhibitor, which may contribute to its inotropic and vasodilatory effects.[1]

OR-1855 is an intermediate in the metabolic pathway of Levosimendan.[6][7] It is formed from Levosimendan and is subsequently acetylated to the active metabolite, OR-1896.[6][7] Current research indicates that **OR-1855** itself does not possess significant hemodynamic activity.[8][9] [10]

OR-1896, the active metabolite of Levosimendan, is largely responsible for the prolonged hemodynamic effects observed after Levosimendan administration.[3][7] Similar to the parent compound, OR-1896 exhibits both inotropic and vasodilatory properties.[8][9][10]

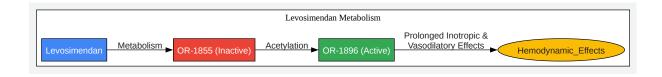
Signaling Pathways



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Figure 1: Signaling pathway of Levosimendan's inotropic and vasodilatory effects.





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Figure 2: Metabolic pathway of Levosimendan to its active metabolite OR-1896 via the inactive intermediate **OR-1855**.

Comparative Hemodynamic Data

The following table summarizes the hemodynamic effects of Levosimendan, **OR-1855**, and the active metabolite OR-1896 from a study in anesthetized dogs.

Parameter	Levosimendan	OR-1855	OR-1896 (Active Metabolite)
Mean Arterial Pressure	Dose-dependent reduction (-31 ± 2 mmHg)[8][9]	No effect at any dose tested[8][9][10]	Dose-dependent reduction (-42 ± 3 mmHg)[8][9]
Systemic Vascular Resistance	Dose-dependent reduction[8][9]	No effect at any dose tested[8][9][10]	Dose-dependent reduction[8][9]
Heart Rate	Increased[8][9]	No effect at any dose tested[8][9][10]	Increased[8][9]
Change in Pressure over Time (dP/dt)	Dose-dependent increase (118 ± 10%) [8][9]	No effect at any dose tested[8][9][10]	Dose-dependent increase (133 ± 13%) [8][9]
Myocardial Oxygen Consumption	No increase at inotropic and vasodilatory concentrations[8][9]	Not reported, presumed no effect	No increase at inotropic and vasodilatory concentrations[8][9]



Experimental Protocols

The data presented in the comparative table is derived from a study with the following methodology:

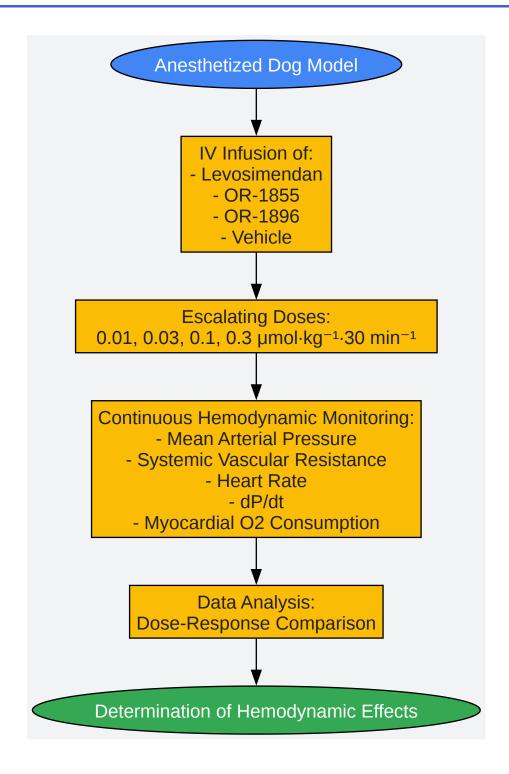
Study Design: Anesthetized dogs were administered intravenous infusions of Levosimendan, OR-1896, **OR-1855**, or a vehicle control.

Drug Administration: The compounds were infused at four escalating doses: 0.01, 0.03, 0.1, and 0.3 μ mol·kg⁻¹·30 min⁻¹.[8][9]

Hemodynamic Monitoring: A comprehensive set of cardiovascular parameters was monitored, including mean arterial pressure, systemic vascular resistance, heart rate, and the rate of left ventricular pressure rise (dP/dt) as an index of cardiac contractility. Myocardial oxygen consumption was also assessed.

Data Analysis: The effects of each compound were evaluated in a dose-dependent manner and compared to the vehicle control.





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Figure 3: Experimental workflow for assessing the hemodynamic effects of Levosimendan and its metabolites.

Conclusion



The available evidence clearly distinguishes the inotropic profiles of Levosimendan and its metabolite **OR-1855**. Levosimendan is a potent inotropic and vasodilatory agent, with its long-lasting effects mediated by its active metabolite, OR-1896. In stark contrast, the intermediate metabolite **OR-1855** is hemodynamically inactive. For researchers investigating the pharmacological effects of Levosimendan, it is crucial to consider the distinct contributions of the parent drug and its active metabolite, OR-1896, while recognizing the inactive nature of **OR-1855**.

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 To cite this document: BenchChem. [A Comparative Analysis of the Inotropic Effects of OR-1855 and Levosimendan]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022602#comparing-the-inotropic-effects-of-or-1855and-levosimendan]

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